molecular formula C17H17NO3 B14311443 (4-Tert-butylphenyl)-(3-nitrophenyl)methanone CAS No. 118059-83-9

(4-Tert-butylphenyl)-(3-nitrophenyl)methanone

Cat. No.: B14311443
CAS No.: 118059-83-9
M. Wt: 283.32 g/mol
InChI Key: JJOHRTZNLAVXGG-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)-(3-nitrophenyl)methanone is an organic compound with the molecular formula C17H17NO3 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Tert-butylphenyl)-(3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, the tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products:

    Reduction: (4-Tert-butylphenyl)-(3-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

(4-Tert-butylphenyl)-(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl)-(3-nitrophenyl)methanone is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the aromatic rings can engage in substitution reactions. These properties make the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

    (4-Tert-butylphenyl)-(4-nitrophenyl)methanone: Similar structure but with the nitro group in the para position.

    (4-Tert-butylphenyl)-(2-nitrophenyl)methanone: Similar structure but with the nitro group in the ortho position.

    (4-Methylphenyl)-(3-nitrophenyl)methanone: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness: (4-Tert-butylphenyl)-(3-nitrophenyl)methanone is unique due to the specific positioning of the tert-butyl and nitro groups, which influence its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s chemical behavior and making it distinct from its analogs.

Properties

CAS No.

118059-83-9

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(4-tert-butylphenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C17H17NO3/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(11-13)18(20)21/h4-11H,1-3H3

InChI Key

JJOHRTZNLAVXGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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